molecular formula C56H108O30 B13716658 Hydroxypropylmethylcellulose

Hydroxypropylmethylcellulose

Cat. No.: B13716658
M. Wt: 1261.4 g/mol
InChI Key: PUSNGFYSTWMJSK-GSZQVNRLSA-N
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Description

Hydroxypropylmethylcellulose (HPMC) is a semisynthetic, non-ionic cellulose derivative modified by introducing hydroxypropyl and methyl groups onto the cellulose backbone . This substitution enhances its solubility in cold water while maintaining insolubility in hot water, a property critical for controlled drug release and thermal gelation . HPMC is odorless, tasteless, and appears as a white to off-white fibrous or granular powder . Its versatility arises from its ability to form viscous solutions, films, and gels, making it indispensable in pharmaceuticals (e.g., matrix tablets, ophthalmic formulations), food (thickener, stabilizer), construction (cement additives), and cosmetics .

Key properties include:

  • Solubility: Soluble in cold water and polar organic solvents; precipitates upon heating (thermal gelation occurs at ~50–90°C, depending on substitution degree) .
  • Viscosity: Ranges from 5 to 200,000 mPa·s, adjustable via molecular weight and substitution .

Preparation Methods

Hydroxypropylmethylcellulose is synthesized through a two-step process. First, α-cellulose is methylated to form methyl cellulose using dimethyl sulfate. Then, methyl cellulose is hydroxypropylated using propylene oxide to produce this compound . Industrial production methods involve either batch or continuous processes. In the batch process, cellulose is alkalized, pressed, crushed, and matured before being etherified with an etherifying agent in an autoclave to obtain the crude product .

Chemical Reactions Analysis

Reaction Steps:

  • Alkali Cellulose Formation : Purified cellulose is treated with concentrated sodium hydroxide, disrupting hydrogen bonds and converting crystalline regions into a swollen, reactive matrix .

  • Methylation : The alkali cellulose reacts with methyl chloride (CH₃Cl) to form methyl ether substituents :

    Cell-OH+NaOH+CH3ClCell-O-CH3+H2O+NaCl\text{Cell-OH} + \text{NaOH} + \text{CH}_3\text{Cl} \rightarrow \text{Cell-O-CH}_3 + \text{H}_2\text{O} + \text{NaCl}
  • Hydroxypropylation : Subsequent reaction with propylene oxide introduces hydroxypropyl groups :

    Cell-OH+CH3-HC-CH2OCell-O-CH2-CHOH-CH3\text{Cell-OH} + \text{CH}_3\text{-HC-CH}_2\text{O} \rightarrow \text{Cell-O-CH}_2\text{-CHOH-CH}_3

Side Reactions:

  • Methyl chloride reacts with NaOH to produce methanol (CH₃OH) and dimethyl ether (CH₃OCH₃) .

  • Propylene oxide may form formaldehyde and acetaldehyde as byproducts .

Process Variability:

  • Batch vs. Continuous Methods : Industrial production uses batch processes for precise substituent control or continuous methods for scalability .

  • Substituent Distribution : Heterogeneous reaction conditions lead to uneven methoxy (19–30%) and hydroxypropoxy (4–12%) group distribution, impacting solubility and gelation .

Esterification Reactions

HPMC undergoes esterification to produce derivatives like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), a pH-sensitive polymer used in enteric coatings .

Reaction Conditions:

  • Reagents : Succinic anhydride and acetic anhydride in acetone/pyridine .

  • Outcome : Acetyl and succinyl groups replace hydroxyls on the HPMC backbone, altering solubility and film-forming properties .

Esterifying Agent RatioMw (×10⁴)Mn (×10⁴)Polydispersity Index (PDI)
1:1 (Acetyl:Succinyl)5.394.971.08
2:15.415.131.05

Data from optimized reaction conditions showing narrow molecular weight dispersion .

Thermal Gelation and Phase Separation

HPMC exhibits reversible thermal gelation due to its lower critical solution temperature (LCST), influenced by substituent ratios .

Mechanism:

  • Below LCST: Hydrophobic methyl groups are hydrated, forming a clear solution.

  • Above LCST: Dehydration triggers polymer aggregation, forming a gel .

Methoxy Content (%)Hydroxypropoxy Content (%)Cloud Point (°C)
28–307–1258–64
19–244–672–85

Higher methoxy content reduces cloud point due to increased hydrophobicity .

Role in Facilitating Other Reactions

HPMC’s hydrophobic domains enable unique applications:

  • Nanoparticle Synthesis : Acts as a stabilizer for tert-BuXPhos-ligated palladium nanoparticles (1.5 nm) in aqueous solutions, enabling rapid Suzuki-Miyaura couplings .

  • Peptide Coupling : Enhances reaction efficiency in water by reducing interfacial tension, achieving yields >90% in 1 minute .

Structural Influences on Reactivity

  • Crystallinity : Higher hydroxypropyl content (>8.8%) reduces crystallinity, promoting entanglement networks over weak gels .

  • Surface Activity : Methyl groups dominate adsorption at oil-water interfaces, improving emulsion stability .

  • pH Sensitivity : Substituted regions resist protonation, enabling pH-dependent solubility (e.g., HPMCAS dissolves at pH 5.4–6.4) .

HPMC’s chemical versatility stems from its tunable etherification and esterification pathways, thermal responsiveness, and amphiphilic structure. These properties are critical for designing functional materials in drug delivery, food science, and green chemistry.

Scientific Research Applications

Pharmaceutical Applications

HPMC serves multiple roles in pharmaceutical formulations, including:

  • Excipient in Drug Formulations : HPMC is commonly used as a binder in tablets and granules, enhancing the mechanical strength and stability of solid dosage forms. Its hydrophilic nature allows for controlled drug release, making it suitable for sustained-release formulations .
  • Capsule Production : HPMC is increasingly replacing gelatin in capsule formulations due to its vegetarian-friendly profile. HPMC capsules exhibit good mechanical properties and can be tailored for modified release profiles .
  • Bioadhesive Systems : HPMC is utilized in bioadhesive drug delivery systems, where it enhances the residence time of drugs at the site of action, improving therapeutic efficacy .
  • Gel Formulations : HPMC is employed in gel formulations for topical applications, providing a suitable matrix for drug delivery while maintaining moisture levels .

Table 1: Pharmaceutical Applications of HPMC

Application TypeDescriptionBenefits
BinderEnhances tablet strength and stabilityImproved mechanical properties
Capsule ShellsVegetarian alternative to gelatinSuitable for diverse populations
Bioadhesive SystemsIncreases drug residence timeEnhanced therapeutic efficacy
Gel FormulationsProvides a matrix for topical drug deliveryMaintains moisture levels

Food Industry Applications

In the food industry, HPMC is recognized for its functional properties:

  • Thickening Agent : HPMC acts as a thickener in sauces and dressings, improving texture without altering flavor .
  • Stabilizer : It stabilizes emulsions and foams in food products, enhancing shelf life and sensory attributes .
  • Edible Coatings : HPMC-based coatings can extend the shelf life of perishable items by providing a barrier to moisture and oxygen .

Table 2: Food Industry Applications of HPMC

Application TypeDescriptionBenefits
Thickening AgentEnhances viscosity in sauces and dressingsImproved texture
StabilizerStabilizes emulsions and foamsExtended shelf life
Edible CoatingsProvides a barrier against moisture and oxygenProlonged freshness

Biomedical Applications

HPMC finds significant use in biomedical fields:

  • Controlled Drug Delivery Systems : Its ability to form hydrogels makes HPMC suitable for controlled release systems, allowing for sustained therapeutic effects over extended periods .
  • Tissue Engineering : HPMC-based scaffolds are employed in tissue engineering due to their biocompatibility and ability to support cell growth .

Table 3: Biomedical Applications of HPMC

Application TypeDescriptionBenefits
Controlled Drug DeliverySustained release of therapeuticsImproved patient compliance
Tissue EngineeringSupports cell growth and tissue regenerationBiocompatibility

Case Studies

  • HPMC in Sustained Release Tablets :
    A study demonstrated that tablets formulated with HPMC provided a controlled release profile for various drugs, significantly enhancing bioavailability compared to conventional formulations. The study highlighted that varying the viscosity grade of HPMC allowed formulators to fine-tune the release rates effectively .
  • HPMC Edible Coatings for Fruits :
    Research showed that fruits coated with an HPMC-beeswax composite exhibited reduced respiration rates and delayed ripening, extending their shelf life significantly compared to untreated fruits. This application underscores the potential of HPMC in food preservation technologies .
  • 3D Printing with HPMC :
    Recent advancements have explored the use of HPMC in 3D printing technologies for food products. Studies indicated that adjusting the concentration of HPMC could optimize printability and functional properties of printed food items, demonstrating its versatility beyond traditional applications .

Comparison with Similar Compounds

HPMC is often compared to other cellulose derivatives and polysaccharides. Below is a detailed analysis:

Methylcellulose (MC)

  • Solubility and Gelation : Soluble in cold water but forms rigid gels at 50–60°C, unlike HPMC, which gels at higher temperatures or upon cooling .
  • Applications : Primarily used as a food thickener and emulsifier. Less effective than HPMC in sustained-release drug formulations due to faster gel erosion .
  • Moisture Sensitivity : MC exhibits higher hygroscopicity, affecting its compaction behavior in tablets compared to HPMC .

Hydroxyethylcellulose (HEC)

  • Substituents : Hydroxyethyl groups .
  • Solubility : Cold-water soluble but lacks thermal gelation properties.
  • Viscosity : Higher viscosity at lower concentrations compared to HPMC, making it preferred in cosmetics and paints .
  • Biocompatibility : Less commonly used in pharmaceuticals due to weaker mucoadhesive properties .

Sodium Carboxymethylcellulose (Na CMC)

  • Substituents : Carboxymethyl groups (anionic) .
  • Drug Interactions: Anionic nature may interact with cationic drugs, unlike non-ionic HPMC .

Hyaluronic Acid (HA)

  • Origin : Natural polysaccharide vs. synthetic HPMC .
  • Rheological Properties : HA exhibits pseudoplasticity, ideal for protecting ocular tissues during surgery, whereas HPMC’s low surface tension improves coating efficiency in ophthalmic solutions .
  • Cost : HA is significantly more expensive, limiting its use compared to HPMC in large-scale applications .

Ethylcellulose (EC)

  • Substituents : Ethyl groups .
  • Solubility : Insoluble in water; used as a hydrophobic coating agent.
  • Applications : Contrasts with HPMC’s role in hydrophilic matrices .

Data Tables

Table 1: Comparative Properties of HPMC and Key Analogs

Property HPMC Methylcellulose (MC) Na CMC Hyaluronic Acid (HA)
Substituents Methyl, Hydroxypropyl Methyl Carboxymethyl Natural polysaccharide
Solubility Cold water Cold water All temperatures Water
Gelation Thermal (50–90°C) Thermal (50–60°C) None None
Viscosity Range (mPa·s) 5–200,000 15–4,000 10–50,000 10–2,000,000
Key Applications Matrix tablets, Ophthalmic Food thickener Bioavailability enhancer Ophthalmic surgery
Safety Profile GRAS, Non-toxic GRAS GRAS High biocompatibility

Table 2: In Vitro Drug Release Performance (Example: Sustained-Release Tablets)

Polymer Gel Layer Thickness (µm) Erosion Rate (mg/h) Drug Release (24 h, %)
HPMC K4M 450 ± 30 12 ± 2 85 ± 5
MC 200 ± 20 25 ± 3 95 ± 3
Na CMC N/A N/A 100 ± 2 (pH 7.4)

Research Findings and Key Studies

  • Drug Release Mechanisms : HPMC forms a robust gel layer that controls drug diffusion, whereas MC’s gel erodes faster, leading to rapid release .
  • Moisture Effects : HPMC’s compaction properties are less affected by moisture (5–15% w/w) compared to MC, which requires stringent drying .
  • Ophthalmic Solutions : HPMC’s low surface tension (~45 mN/m) outperforms HA in coating corneal surfaces, though HA offers better tissue retention .
  • Food Applications : HPMC improves texture in gluten-free baked goods more effectively than MC due to superior water-binding capacity .

Biological Activity

Hydroxypropylmethylcellulose (HPMC) is a semisynthetic polymer derived from cellulose, widely used in food, pharmaceuticals, and biomedical applications due to its unique properties. This article explores the biological activity of HPMC, focusing on its effects on metabolism, microbiota, drug release mechanisms, and its application in medical procedures.

Overview of HPMC

HPMC is characterized by its hydroxypropyl and methyl ether groups, which enhance its solubility and viscosity in water. It is classified as "generally recognized as safe" (GRAS) by the FDA, with a recommended daily intake of up to 20 g . HPMC's nonfermentable nature makes it a valuable dietary fiber and a versatile excipient in pharmaceutical formulations.

1. Impact on Metabolism and Gut Microbiota

Recent studies have highlighted HPMC's role as a potential prebiotic fiber that influences intestinal microbiota and improves metabolic health. In a controlled study involving C57B/L6 mice, HPMC supplementation resulted in significant reductions in weight gain, plasma cholesterol levels, and liver triglycerides compared to control groups . The study demonstrated that HPMC altered the composition of gut microbiota, increasing beneficial bacteria while decreasing harmful strains.

Table 1: Effects of HPMC on Metabolic Parameters in Mice

ParameterControl Group (HFD)HPMC Group (10% HPMC)Low-Fat Diet Group
Weight Gain (g)11.85.7N/A
Plasma Cholesterol (%)23.119.6N/A
Liver Triglycerides (%)73.144.6N/A

These findings suggest that HPMC can positively affect metabolic parameters through modulation of gut microbiota .

2. Drug Release Mechanisms

HPMC is widely used in controlled-release drug formulations due to its ability to form gels upon hydration. Studies have shown that the concentration of HPMC significantly influences the release rates of various drugs from matrix tablets. For instance, higher concentrations of HPMC resulted in slower drug release due to the formation of thicker gel layers that increase diffusion paths .

Table 2: Drug Release Characteristics from HPMC Matrix Tablets

DrugHPMC Concentration (%)Release Rate (Initial)Release Rate (Late)
Theophylline35ModerateSlow
Carbamazepine45HighVery Slow

The studies indicate that the heterogeneity of HPMC affects drug release profiles significantly, which is crucial for designing effective drug delivery systems .

3. Biomedical Applications

HPMC has been evaluated for its safety and efficacy in medical procedures such as endoscopic mucosal resection (EMR). A clinical study demonstrated that injecting an HPMC solution under lesions facilitated en bloc resection with minimal complications. The use of HPMC allowed for effective lifting during EMR procedures without adverse effects .

Case Study: Use of HPMC in EMR

  • Procedure : Injection of 0.8% HPMC solution.
  • Results :
    • En bloc resection achieved in 78% of cases.
    • No complications related to HPMC were observed.

This highlights the potential of HPMC as a safe infiltrating agent during surgical interventions.

Q & A

Basic Research Questions

Q. What are the key synthetic methods for HPMC, and how do reaction conditions influence its physicochemical properties?

HPMC is synthesized by reacting cellulose with propylene oxide and methyl chloride under alkaline conditions. Critical parameters include reaction temperature, molar substitution ratios, and purification steps to remove byproducts (e.g., propylene glycol). Analytical methods such as gas chromatography (GC) and nuclear magnetic resonance (NMR) are used to verify substitution patterns and degree of polymerization .

Q. How can researchers characterize the substitution pattern and molecular weight distribution of HPMC?

Substitution patterns are analyzed using chromatographic techniques (e.g., hydrophilic interaction liquid chromatography) coupled with mass spectrometry. Molecular weight distribution is determined via size-exclusion chromatography (SEC) with multi-angle light scattering (MALS). These methods resolve heterogeneity in hydroxypropyl and methoxyl group distribution along the polymer chain .

Q. What safety protocols are recommended for handling HPMC in laboratory settings?

While HPMC is not classified as hazardous, standard laboratory practices apply:

  • Use N95/P1 respirators to avoid inhalation of dust particles.
  • Wear nitrile gloves and lab coats to prevent skin contact.
  • Dispose of waste via approved chemical disposal routes to prevent environmental contamination .

Advanced Research Questions

Q. How can experimental design (DoE) optimize HPMC-based formulations for drug compatibility and stability?

Central composite or factorial designs evaluate interactions between HPMC concentration, drug-excipient ratios, and environmental factors (e.g., humidity, temperature). For example, accelerated stability studies at 50°C/50% RH for 3 months assess degradation kinetics. Compatibility is validated using differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to detect physicochemical interactions .

Q. What mathematical models predict drug release kinetics from HPMC matrix tablets?

The Higuchi model describes diffusion-controlled release, while the Korsmeyer-Peppas model identifies release mechanisms (Fickian vs. anomalous transport). Parameters such as polymer viscosity, substitution degree, and matrix porosity are incorporated into these models. Recent studies integrate finite element analysis (FEA) to simulate swelling and erosion dynamics .

Q. How do raw material properties (e.g., particle size, binder concentration) influence HPMC’s performance in twin-screw wet granulation?

Partial least squares (PLS) regression models correlate raw material attributes (e.g., particle size distribution, flowability) with critical quality attributes (CQAs) like granule density and dissolution profiles. For HPMC, optimal binder concentrations (5–15% w/w) and screw speed (200–400 rpm) balance granule strength and disintegration time .

Q. What advanced spectroscopic techniques resolve HPMC’s structural dynamics in aqueous solutions?

Dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) detect phase transitions (e.g., gelation at 333–343 K) and cluster formation. Rheological studies quantify viscoelastic behavior, linking polymer concentration (1–5% w/v) to gel strength and hydration kinetics .

Q. How does HPMC enhance bioavailability in controlled-release formulations?

In vivo studies using hyperuricemic rat models demonstrate that HPMC matrices prolong drug release (e.g., over 12–24 hours) by forming hydrophilic gels. Bioavailability is assessed via pharmacokinetic parameters (AUC, Cmax), while scanning electron microscopy (SEM) visualizes matrix erosion patterns .

Q. Methodological Notes

  • Data Contradictions : While HPMC is generally non-toxic, conflicting reports exist on its embryotoxicity at high doses. Researchers must validate safety thresholds using OECD guidelines .
  • Quality by Design (QbD) : Regulatory-compliant studies require defining critical material attributes (CMAs) and process parameters (CPPs) early in formulation development .

Properties

Molecular Formula

C56H108O30

Molecular Weight

1261.4 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane;1-[[(2R,3R,4S,5R,6S)-3,4,5-tris(2-hydroxypropoxy)-6-[(2R,3R,4S,5R,6R)-4,5,6-tris(2-hydroxypropoxy)-2-(2-hydroxypropoxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]propan-2-ol

InChI

InChI=1S/C36H70O19.C20H38O11/c1-19(37)9-45-17-27-29(47-11-21(3)39)31(48-12-22(4)40)34(51-15-25(7)43)36(54-27)55-30-28(18-46-10-20(2)38)53-35(52-16-26(8)44)33(50-14-24(6)42)32(30)49-13-23(5)41;1-21-9-11-13(23-3)15(24-4)18(27-7)20(30-11)31-14-12(10-22-2)29-19(28-8)17(26-6)16(14)25-5/h19-44H,9-18H2,1-8H3;11-20H,9-10H2,1-8H3/t19?,20?,21?,22?,23?,24?,25?,26?,27-,28-,29-,30-,31+,32+,33-,34-,35-,36+;11-,12-,13-,14-,15+,16+,17-,18-,19-,20+/m11/s1

InChI Key

PUSNGFYSTWMJSK-GSZQVNRLSA-N

Isomeric SMILES

CC(COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O.COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC)OC)OC)COC)OC)OC)OC

Canonical SMILES

CC(COCC1C(C(C(C(O1)OC2C(OC(C(C2OCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O.COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC

Origin of Product

United States

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